

# CAS number and chemical identifiers for (R)-(-)- $\alpha$ -Phellandrene.

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## Compound of Interest

Compound Name: (-)-p-Mentha-1,5-diene

Cat. No.: B1215028

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## (R)-(-)- $\alpha$ -Phellandrene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical identifiers, physicochemical properties, and analytical methodologies for (R)-(-)- $\alpha$ -Phellandrene. It also explores its biological activities, focusing on its anti-inflammatory mechanism of action, and provides a detailed experimental protocol for its analysis.

### Chemical Identity and Properties

(R)-(-)- $\alpha$ -Phellandrene, a natural cyclic monoterpene, is a key aromatic compound found in the essential oils of various plants, including eucalyptus and pine species. Its distinct stereochemistry plays a crucial role in its biological activity and sensory properties.

### Chemical Identifiers

A comprehensive list of chemical identifiers for (R)-(-)- $\alpha$ -Phellandrene is provided in the table below, facilitating its unambiguous identification in scientific literature and chemical databases.

| Identifier Type           | Identifier  | Source                                       |
|---------------------------|---|--|
| CAS Number                | 4221-98-1   | Santa Cruz Biotechnology,<br>Sigma-Aldrich   |
| IUPAC Name                | (5R)-2-methyl-5-(1-methylethyl)-1,3-cyclohexadiene  | PubChem                                      |
| Alternate Names           | (R)-5-Isopropyl-2-methyl-1,3-cyclohexadiene, (-)- $\alpha$ -Phellandrene, l- $\alpha$ -Phellandrene | Santa Cruz Biotechnology,<br>Pharmaffiliates |
| Molecular Formula         | C <sub>10</sub> H <sub>16</sub>   | Santa Cruz Biotechnology                     |
| InChI                     | InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3/t10-/m1/s1                            | PubChem                                      |
| InChIKey                  | OGLDWXZKYODSOB-SNVBAGLBSA-N   | PubChem                                      |
| SMILES                    | <chem>CC(C)[C@H]1CC=C(C)C=C1</chem>   | Sigma-Aldrich                                |
| PubChem CID               | 442482  | PubChem                                      |
| ChEBI ID                  | CHEBI:301   | EMBL-EBI                                     |
| EC Number                 | 224-167-6   | Sigma-Aldrich                                |
| Beilstein Registry Number | 2497824   | Sigma-Aldrich                                |
| MDL Number                | MFCD00062988  | Sigma-Aldrich                                |

## Physicochemical Properties

The key physicochemical properties of (R)-(-)- $\alpha$ -Phellandrene are summarized in the following table. This data is essential for its handling, formulation, and analytical characterization.

| Property            | Value   | Source                                     |
|---------------------|---|--|
| Molecular Weight    | 136.23 g/mol  | Santa Cruz Biotechnology,<br>Sigma-Aldrich |
| Appearance          | Colorless to light yellow liquid                              | MedchemExpress                             |
| Density             | 0.844 g/mL at 20 °C   | Sigma-Aldrich                              |
| Boiling Point       | 171-174 °C  | Sigma-Aldrich                              |
| Optical Activity    | $[\alpha]_{20/D} -225 \pm 5^\circ$ , c = 10% in diethyl ether | Sigma-Aldrich                              |
| Storage Temperature | 2-8°C   | Sigma-Aldrich                              |

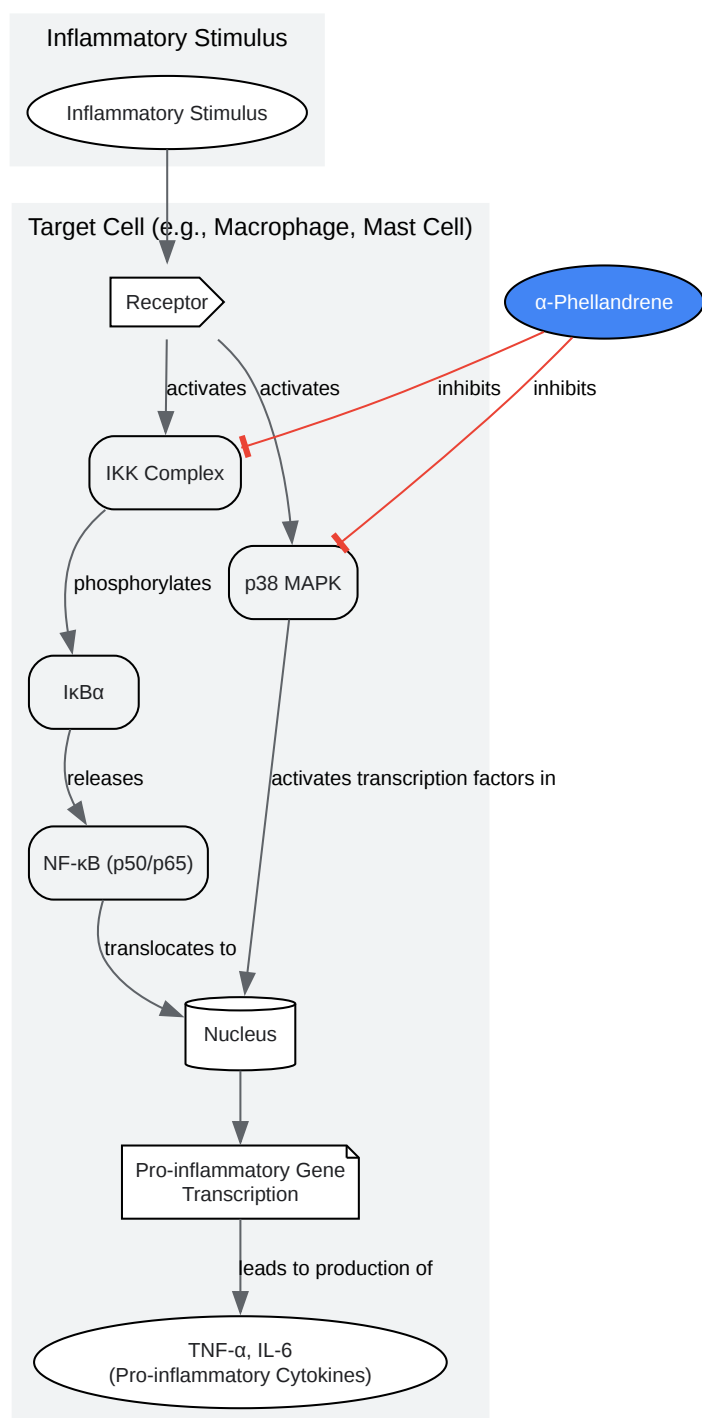
## Biological Activity and Signaling Pathways

(R)-(-)- $\alpha$ -Phellandrene has garnered significant interest for its diverse biological activities, most notably its anti-inflammatory properties. Research indicates that its mechanism of action involves the modulation of key inflammatory signaling pathways.

### Anti-inflammatory Mechanism of Action

$\alpha$ -Phellandrene has been shown to attenuate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor- $\alpha$  (TNF- $\alpha$ ) and Interleukin-6 (IL-6).<sup>[1]</sup> This inhibitory effect is associated with the suppression of neutrophil migration and the stabilization of mast cells, preventing their degranulation and the release of inflammatory mediators.<sup>[1]</sup> The underlying molecular mechanism is believed to involve the downregulation of the Nuclear Factor-kappa B (NF- $\kappa$ B) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation.

The proposed anti-inflammatory signaling pathway of  $\alpha$ -Phellandrene is depicted in the following diagram:



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Proposed anti-inflammatory signaling pathway of  $\alpha$ -Phellandrene.

## Experimental Protocols

Accurate quantification and characterization of (R)-(-)- $\alpha$ -Phellandrene are crucial for research and quality control. Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is the most common analytical technique.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general methodology for the analysis of (R)-(-)- $\alpha$ -Phellandrene in essential oil samples.

### 3.1.1. Sample Preparation

- Liquid Extraction:
  - Weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
  - Add a suitable solvent, such as ethanol or hexane, to the mark.
  - Vortex the solution for 1 minute to ensure homogeneity.
  - Prepare a series of dilutions from this stock solution to create a calibration curve.
  - For plant material, a preliminary extraction step (e.g., steam distillation or solvent extraction) is required to obtain the essential oil.

### 3.1.2. GC-MS Instrumentation and Conditions

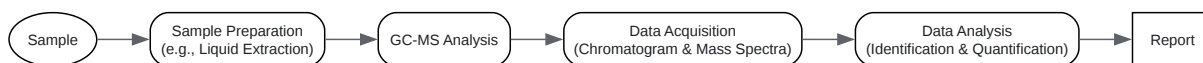
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) or a chiral column (e.g., Rt- $\beta$ DEXsm) for enantiomeric separation.
- Injector Temperature: 250 °C.
- Injection Volume: 1  $\mu$ L.

- Split Ratio: 50:1.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp: 5 °C/min to 180 °C.
  - Ramp: 20 °C/min to 280 °C, hold for 5 minutes.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-400 amu.

### 3.1.3. Data Analysis

- Identification of (R)-(-)- $\alpha$ -Phellandrene is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
- Quantification is performed by creating a calibration curve using standards of known concentrations.

The general workflow for the GC-MS analysis is illustrated below:



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General experimental workflow for GC-MS analysis.

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## References

- 1. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
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